2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a chemical compound characterized by a complex structure that incorporates a triazole and pyridazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives.
The synthesis of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine typically involves multi-step reactions that may include:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and purity but are not extensively detailed in available literature.
The molecular formula of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is . The structure features:
The compound's molecular weight is approximately 230.26 g/mol. The structural representation can be derived from its SMILES notation: CCOC1=N/N=C(C2=CC=NN=C2C(=C1)N)C.
The compound can participate in various chemical reactions typical for amines and heterocycles. These may include:
Technical details regarding specific reaction conditions or yields are less documented but are essential for understanding its reactivity profile.
The mechanism of action for compounds like 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine often involves:
Data on specific targets or pathways affected by this compound remain limited but warrant further investigation.
While specific physical properties such as melting point and boiling point are not extensively reported, general characteristics can include:
Chemical stability and reactivity profiles are crucial for practical applications. The presence of multiple nitrogen atoms suggests potential for coordination chemistry and interaction with metal ions.
The primary applications of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine lie within:
Research into this compound's specific biological effects and therapeutic potential is ongoing and could lead to significant advancements in medicinal chemistry.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7